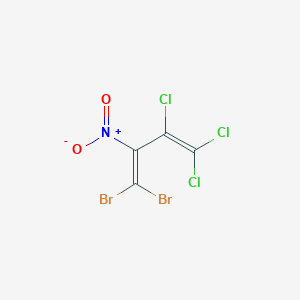
1,1-Dibromo-3,4,4-trichloro-2-nitrobuta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dibromo-3,4,4-trichloro-2-nitrobuta-1,3-diene is a halogenated organic compound characterized by the presence of bromine, chlorine, and nitro functional groups attached to a conjugated diene system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dibromo-3,4,4-trichloro-2-nitrobuta-1,3-diene typically involves the halogenation of a suitable precursor. One common method is the dibromination of a conjugated diene using bromine or a brominating reagent such as 1,3-dibromo-5,5-dimethylhydantoin. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, the choice of brominating agents and solvents can be optimized to minimize environmental impact and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dibromo-3,4,4-trichloro-2-nitrobuta-1,3-diene undergoes various types of chemical reactions, including:
Electrophilic Addition: The compound can participate in electrophilic addition reactions due to the presence of the conjugated diene system.
Substitution: Halogen atoms in the compound can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Addition: Reagents such as hydrogen halides (e.g., HBr) and halogens (e.g., Br2) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to replace halogen atoms.
Major Products Formed
Aplicaciones Científicas De Investigación
1,1-Dibromo-3,4,4-trichloro-2-nitrobuta-1,3-diene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,1-Dibromo-3,4,4-trichloro-2-nitrobuta-1,3-diene involves its interaction with various molecular targets. The compound can undergo electrophilic addition reactions, forming intermediates that can further react with nucleophiles. The presence of multiple halogen atoms and a nitro group can influence the reactivity and stability of these intermediates .
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dibromo-3,3,3-trifluoroacetone: Another halogenated compound with similar reactivity but different functional groups.
1,4-Dibromo-2,3-butanedione: Shares the dibromo functionality but differs in the overall structure and reactivity.
Uniqueness
1,1-Dibromo-3,4,4-trichloro-2-nitrobuta-1,3-diene is unique due to the combination of bromine, chlorine, and nitro groups attached to a conjugated diene system. This unique structure imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
108546-14-1 |
|---|---|
Fórmula molecular |
C4Br2Cl3NO2 |
Peso molecular |
360.2 g/mol |
Nombre IUPAC |
1,1-dibromo-3,4,4-trichloro-2-nitrobuta-1,3-diene |
InChI |
InChI=1S/C4Br2Cl3NO2/c5-3(6)2(10(11)12)1(7)4(8)9 |
Clave InChI |
BUTCHNIXKWEYDU-UHFFFAOYSA-N |
SMILES canónico |
C(=C(Br)Br)(C(=C(Cl)Cl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


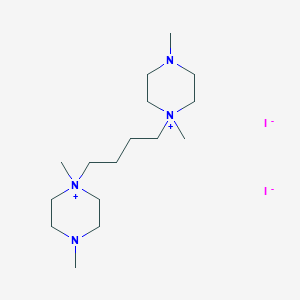
![4-Thiazolidinone, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B14326542.png)

![1-(4-Chlorophenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B14326554.png)

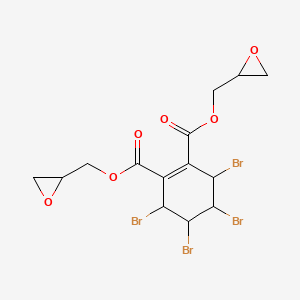
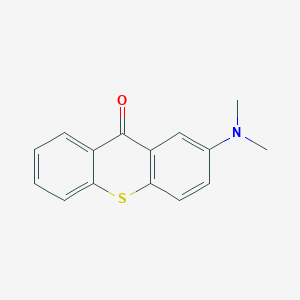
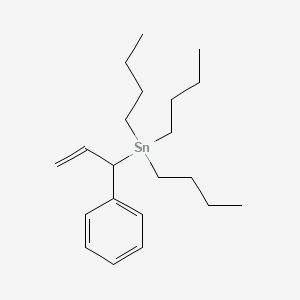
![2-[2-(1,3-Dioxan-2-yl)ethoxy]ethan-1-ol](/img/structure/B14326586.png)
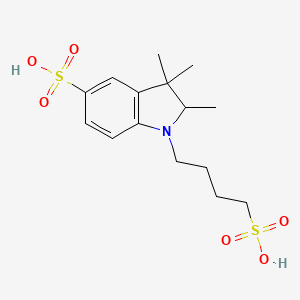
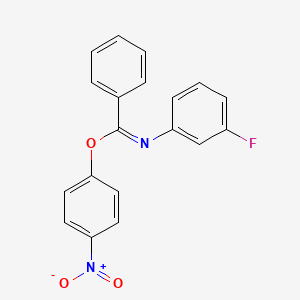
![[2-(Cyclopent-1-en-1-yl)ethenyl]benzene](/img/structure/B14326611.png)
![8,8-Dimethylbicyclo[3.2.1]octan-3-one](/img/structure/B14326612.png)
![4-[(E)-(4-Chloro-2-nitrophenyl)diazenyl]aniline](/img/structure/B14326622.png)
